molecular formula C17H21N3O3 B11832184 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid

2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid

Cat. No.: B11832184
M. Wt: 315.37 g/mol
InChI Key: TYCWTWDBQFRSIN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid is a synthetic molecule featuring a 1H-indol-4-yl group, a methylamino-substituted branched acyl chain (3-methylbutanoyl), and a terminal propenoic acid moiety. The indole scaffold is a common pharmacophore in bioactive molecules, and the substitution pattern (e.g., 4-position of indole) may confer unique physicochemical and binding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid, often involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . This method can be adapted to introduce various substituents on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Case Studies

  • Anticancer Screening :
    • A study evaluated the compound's efficacy against multiple cancer cell lines using the National Cancer Institute's protocols. Results showed a significant inhibition of cell growth, with a mean GI50 value indicating potent antitumor activity .
  • Targeted Therapy Development :
    • Another investigation focused on modifying the compound to enhance selectivity towards specific cancer markers. These modifications led to improved efficacy and reduced side effects in preclinical models, suggesting potential for targeted cancer therapies .

Case Studies

  • Cognitive Function Improvement :
    • In animal models, administration of the compound resulted in improved cognitive performance and reduced neuroinflammation markers compared to control groups. This suggests the compound may help mitigate symptoms associated with neurodegenerative diseases .
  • Oxidative Stress Reduction :
    • Research indicated that the compound could reduce oxidative stress in neuronal cells, which is a significant contributor to neurodegeneration. This property positions it as a candidate for further development in treating conditions like Alzheimer's disease .

Case Studies

  • Antibacterial Screening :
    • A comparative study found that derivatives of this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Broad-Spectrum Activity :
    • Further investigations revealed effectiveness against a range of pathogens, suggesting that structural modifications could enhance its spectrum of activity, making it suitable for developing new antimicrobial agents .

Data Tables

Application AreaFindings
Anticancer ActivitySignificant inhibition of tumor cell growth; GI50 values indicating potent effects
NeuroprotectionImproved cognitive function; reduced neuroinflammation markers
Antimicrobial ActivityEffective against Gram-positive bacteria; MIC values demonstrating strong antibacterial properties

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

(a) (2S)-2-Amino-3-(1H-indol-4-yl)propanoic acid (CAS 220499-20-7)

  • Structural Features: Shares the 1H-indol-4-yl group but lacks the methylamino and propenoic acid functionalities. Instead, it has a simple amino acid backbone.
  • The indole-4-yl position may influence solubility or receptor specificity compared to indole-3-yl derivatives .

(b) Dioxindolyl-L-alanine (CAS 184955-21-3)

  • Structural Features: Contains a dihydroindole (2-oxo-2,3-dihydro-1H-indol-3-yl) group and a propanoic acid chain.
  • The indole-3-yl position contrasts with the target compound’s 4-yl substitution .

(c) Compound 1 from

  • Structural Features: (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid.
  • Key Differences : Incorporates a brominated indenyl group and a thiol (-SH) moiety, which may enhance metal-binding capacity or alter steric bulk. The indole-3-yl substitution differs from the target’s 4-yl group .

Peptidomimetics and Enzyme Inhibitors

(a) Amastatin

  • Structural Features: (2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid.
  • Key Differences: Features a branched acyl chain and terminal butanedioic acid, similar to the target’s 3-methylbutanoyl group. However, the hydroxyl and additional methyl groups may enhance hydrophilicity and enzyme-binding specificity. Amastatin is a known aminopeptidase inhibitor, highlighting the importance of branched chains in enzyme interactions .

(b) Velpatasvir

  • Structural Features: A complex macrocyclic antiviral agent with a (2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl fragment.
  • Key Differences: The 3-methylbutanoyl group in velpatasvir is part of a larger peptidomimetic structure targeting viral proteins. This underscores the versatility of this moiety in drug design, though the target compound’s propenoic acid may offer distinct electronic properties .

Functional Group Variations

(a) Methylamino and Acyl Chain Modifications

  • Example: (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoic acid ().
  • Key Differences: Replaces the indole with a benzyl group and uses a phenylpropanoic acid chain.

(b) Propenoic Acid vs. Carboxylic Acid Derivatives

  • Example : 2-(6-Methyl-1H-indol-3-yl)acetic acid ().
  • Key Differences: The acetic acid chain and indole-3-yl substitution simplify the structure. The propenoic acid in the target compound introduces α,β-unsaturation, which could enhance reactivity or serve as a Michael acceptor in enzyme inhibition .

Biological Activity

The compound 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid, commonly referred to as an indole derivative, exhibits significant biological activities that are of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound is characterized by an indole moiety linked to an amino acid derivative. The structural formula can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including the compound in focus. Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC of 3.90 μg/mL against Staphylococcus aureus and lower MIC values against methicillin-resistant strains (MRSA) .
  • Comparison with Standard Antibiotics : The antimicrobial activity of this indole derivative was found to exceed that of standard antibiotics such as ampicillin and streptomycin in certain assays .

Anticancer Effects

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Research Insights:

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Inhibition of Cell Proliferation : Significant antiproliferative effects were observed, with IC50 values indicating potent activity. For instance, an analog of this compound showed IC50 values of 0.52 μM for HeLa and 0.34 μM for MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis in cancer cells.
  • Arresting the cell cycle at the G2/M phase, leading to inhibited cell division .

Case Studies

Several case studies have provided insights into the practical applications and effectiveness of this indole derivative in clinical settings.

  • Case Study on MRSA : A study demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, suggesting its potential use in treating chronic infections where biofilms are prevalent .
  • Combination Therapy : Research indicates that combining this indole derivative with other antimicrobial agents enhances its efficacy against resistant bacterial strains, making it a candidate for combination therapy strategies .

Comparative Data Table

Activity TypeCompoundMIC (μg/mL)IC50 (μM)Notes
AntimicrobialIndole Derivative3.90-Effective against S. aureus
AnticancerIndole Derivative-0.34Potent against MCF-7 cancer cells
AnticancerIndole Derivative-0.52Potent against HeLa cancer cells

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid

InChI

InChI=1S/C17H21N3O3/c1-10(2)15(16(21)19-11(3)17(22)23)20(4)14-7-5-6-13-12(14)8-9-18-13/h5-10,15,18H,3H2,1-2,4H3,(H,19,21)(H,22,23)/t15-/m0/s1

InChI Key

TYCWTWDBQFRSIN-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=C)C(=O)O)N(C)C1=CC=CC2=C1C=CN2

Canonical SMILES

CC(C)C(C(=O)NC(=C)C(=O)O)N(C)C1=CC=CC2=C1C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.